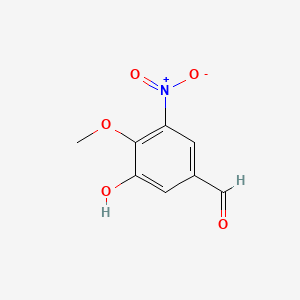

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

Description

The exact mass of the compound 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)2-5(4-10)3-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLFOUFNUBQBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230383 | |

| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80547-69-9 | |

| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80547-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080547699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 80547-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pivotal Intermediate: A Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape

In the realm of substituted benzaldehydes, precision in nomenclature is paramount. This guide focuses on the synthetically versatile and commercially significant compound, 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde , with the Chemical Abstracts Service (CAS) number 6635-20-7 . It is crucial to distinguish this molecule from its isomer, 3-hydroxy-4-methoxy-5-nitrobenzaldehyde (CAS: 80547-69-9). While both share the same molecular formula, the substitution pattern on the aromatic ring dictates their reactivity and subsequent applications. The subject of this guide, 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde, is also widely known as 5-Nitrovanillin , a name that will be used interchangeably throughout this document. This compound serves as a cornerstone in the synthesis of a variety of pharmacologically active molecules, most notably as a key precursor to Catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease.[1][2][3][4]

Section 1: Physicochemical and Spectroscopic Profile

5-Nitrovanillin is a yellow crystalline powder, a characteristic attributed to the presence of the nitro chromophore on the aromatic ring.[1][2][4] Its multifaceted chemical personality, stemming from the interplay of its aldehyde, hydroxyl, methoxy, and nitro functional groups, makes it a subject of great interest in synthetic chemistry.[1]

Table 1: Physicochemical Properties of 5-Nitrovanillin

| Property | Value | Source(s) |

| CAS Number | 6635-20-7 | [1][4] |

| Molecular Formula | C₈H₇NO₅ | [1][4] |

| Molecular Weight | 197.14 g/mol | [1][4] |

| Appearance | Yellow crystalline powder | [1][4] |

| Melting Point | 172–178 °C | [1][4] |

| Solubility | Sparingly soluble in water; soluble in hot alkali solutions and methanol. | [2] |

| IUPAC Name | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | [1] |

Spectroscopic Characterization: An Interpretive Approach

The structural elucidation of 5-Nitrovanillin is unequivocally confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Nitrovanillin is expected to exhibit distinct signals corresponding to the aldehyde proton (highly deshielded, ~9.8-10.0 ppm), two aromatic protons (in the range of 7.0-8.0 ppm), a methoxy group singlet (~3.9 ppm), and a hydroxyl proton (variable, depending on solvent and concentration). The electron-withdrawing nature of the nitro and aldehyde groups influences the chemical shifts of the aromatic protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (~190 ppm), aromatic carbons (with those attached to the nitro and oxygen functionalities having distinct chemical shifts), and the methoxy carbon (~56 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides a vibrational fingerprint of the molecule. Key absorption bands include a strong C=O stretch for the aldehyde (~1700 cm⁻¹), a broad O-H stretch for the phenolic hydroxyl group (~3200-3500 cm⁻¹), C-O stretches for the ether and phenol, and characteristic asymmetric and symmetric stretches for the nitro group (around 1500-1540 cm⁻¹ and 1330-1370 cm⁻¹, respectively).

-

Mass Spectrometry: Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of the compound (197.14 g/mol ), along with fragmentation patterns characteristic of the substituted benzaldehyde structure.

Section 2: Synthesis and Purification

The most common and industrially viable synthesis of 5-Nitrovanillin is achieved through the nitration of vanillin (4-hydroxy-3-methoxybenzaldehyde). This electrophilic aromatic substitution reaction is regioselective due to the directing effects of the hydroxyl and methoxy groups.

Experimental Protocol: Nitration of Vanillin

This protocol is based on established laboratory procedures.[4][5]

Objective: To synthesize 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin) from vanillin.

Materials:

-

Vanillin

-

Glacial Acetic Acid

-

Concentrated Nitric Acid (70%)

-

Ice

-

Ethanol (for recrystallization)

-

Reaction vessel (three-necked round-bottom flask)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a suitable reaction vessel, dissolve vanillin in glacial acetic acid.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add concentrated nitric acid dropwise to the stirred solution using a dropping funnel, ensuring the temperature is maintained between 20–40°C.[4]

-

After the complete addition of nitric acid, continue stirring the reaction mixture for an additional 2–4 hours.[4]

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude 5-Nitrovanillin.

-

Collect the yellow solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with cold water to remove any residual acid.

-

Dry the crude product.

-

Purify the crude 5-Nitrovanillin by recrystallization from ethanol to obtain a pure, crystalline product.[5]

Causality of Experimental Choices:

-

Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration and the formation of unwanted byproducts.

-

Glacial Acetic Acid: This serves as a solvent that can dissolve vanillin and is relatively stable to the nitrating conditions.

-

Dropwise Addition: Slow, controlled addition of nitric acid ensures that the temperature of the reaction mixture does not rise uncontrollably.

-

Recrystallization: This is a standard purification technique to remove impurities and obtain a product with high purity, which is essential for subsequent synthetic steps in drug development.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Nitrovanillin.

Section 3: Reactivity and Mechanistic Pathways

The chemical behavior of 5-Nitrovanillin is dictated by the electronic properties of its functional groups. The electron-donating hydroxyl and methoxy groups activate the aromatic ring, while the electron-withdrawing nitro and aldehyde groups deactivate it.

Key Reactions and Mechanistic Insights

-

Reactions of the Aldehyde Group: The aldehyde functionality is a primary site for nucleophilic addition and condensation reactions.

-

Knoevenagel Condensation: This is a crucial reaction in the synthesis of the COMT inhibitor Entacapone. 5-Nitrovanillin undergoes condensation with active methylene compounds like N,N-diethyl-2-cyanoacetamide. The reaction is typically base-catalyzed.

-

Schiff Base Formation: Condensation with primary amines yields Schiff bases (imines), which are versatile intermediates in the synthesis of various heterocyclic compounds with potential biological activities.[2]

-

Claisen-Schmidt Condensation: Reaction with aryl ketones in the presence of a base leads to the formation of chalcones, which are precursors to flavonoids and exhibit a range of pharmacological properties.[2]

-

-

Reactions involving the Hydroxyl and Methoxy Groups:

-

Demethylation: The methoxy group can be cleaved to yield a catechol derivative. For instance, demethylation of 5-Nitrovanillin produces 3,4-dihydroxy-5-nitrobenzaldehyde, a key intermediate for Entacapone synthesis.[1][6] This reaction can be achieved using reagents like aluminum chloride with pyridine or hydrobromic acid.[1][6]

-

-

Reactions of the Nitro Group: The nitro group can be reduced to an amino group, opening up further synthetic possibilities. This transformation allows for the introduction of new functionalities and the synthesis of different classes of compounds.

Knoevenagel Condensation in Entacapone Synthesis

The Knoevenagel condensation is a cornerstone reaction in the industrial synthesis of Entacapone.

Sources

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]

- 5. aca.unram.ac.id [aca.unram.ac.id]

- 6. A Process For Demethylation Of 5 Nitrovanillin [quickcompany.in]

An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)

A Core Intermediate for Pharmaceutical Synthesis and Research

Abstract: This technical guide provides a comprehensive overview of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, commonly known as 5-nitrovanillin. The document details its physicochemical properties, outlines established protocols for its synthesis and purification, describes analytical methods for its characterization, and explores its significant applications, particularly as a pivotal intermediate in drug development. Safety protocols and handling guidelines are also provided. This guide is intended for researchers, medicinal chemists, and professionals in the pharmaceutical industry engaged in the synthesis and application of complex organic molecules.

A Note on Nomenclature

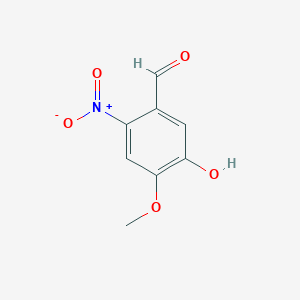

The topic of this guide is the compound with the IUPAC name 4-hydroxy-3-methoxy-5-nitrobenzaldehyde . It is crucial to note that searches for "3-hydroxy-4-methoxy-5-nitrobenzaldehyde" often lead to this isomer. Given its significant role in medicinal chemistry, this guide focuses on the correctly named and structurally confirmed 4-hydroxy-3-methoxy-5-nitrobenzaldehyde , also widely known by its trivial name, 5-Nitrovanillin [1][2].

Introduction: A Versatile Synthetic Building Block

4-Hydroxy-3-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin) is a nitrated derivative of vanillin, a well-known flavoring agent. The introduction of a nitro group onto the vanillin scaffold dramatically alters its electronic properties and chemical reactivity, transforming it into a highly valuable intermediate for organic synthesis.[2] The molecule possesses a unique combination of reactive functional groups: an aldehyde, a hydroxyl, a methoxy, and a nitro group. This polyfunctionality allows for a wide range of chemical transformations, making it a suitable starting material for the synthesis of complex molecular architectures.[2]

Its most notable application lies in the pharmaceutical industry, where it serves as a key precursor for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors, such as Entacapone and Tolcapone, which are used in the management of Parkinson's disease.[2][3][4] The COMT enzyme is responsible for the metabolic breakdown of levodopa, a primary medication for Parkinson's.[5][6] By inhibiting COMT, these drugs increase the bioavailability and extend the therapeutic effect of levodopa.[6][7] This guide delves into the critical technical aspects of 5-nitrovanillin, providing the foundational knowledge necessary for its effective use in a research and development setting.

Physicochemical and Spectroscopic Properties

5-Nitrovanillin is a yellow crystalline solid.[1][2] Its fundamental properties are summarized in the table below. Understanding these characteristics is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | PubChem[1] |

| Molecular Weight | 197.14 g/mol | PubChem[1] |

| IUPAC Name | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | PubChem[1] |

| Synonyms | 5-Nitrovanillin, 3-Methoxy-4-hydroxy-5-nitrobenzaldehyde | PubChem[1] |

| CAS Number | 6635-20-7 | PubChem[1] |

| Appearance | Yellow powder | Alfa Aesar MSDS[1] |

| Melting Point | 172–175 °C (342–347 °F; 445–448 K) | Wikipedia[2] |

| Boiling Point | 212.3 °C (414.1 °F; 485.4 K) | Wikipedia[2] |

| Solubility | Sparingly soluble in water, readily soluble in alkali solutions on heating | Wikipedia[2] |

Synthesis of 5-Nitrovanillin: The Nitration of Vanillin

The most prevalent method for the synthesis of 5-nitrovanillin is the electrophilic aromatic substitution (nitration) of vanillin.[8] The hydroxyl and methoxy groups on the vanillin ring are ortho-, para-directing activators. The nitration occurs at the C5 position, which is ortho to the hydroxyl group and meta to the aldehyde group. Careful control of reaction conditions, particularly temperature, is paramount to prevent over-nitration and the formation of by-products.

Experimental Protocol: Nitration with Nitric Acid in Acetic Acid

This traditional method remains widely used due to its reliability and straightforward execution. The acetic acid serves as a solvent that can accommodate both the organic substrate and the polar nitrating agent.

Step-by-Step Methodology:

-

Dissolution: In a fume hood, dissolve vanillin (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Cooling: Cool the stirred solution to 0-5 °C using an ice-salt bath. Maintaining a low temperature is critical to control the exothermic reaction and minimize the formation of undesired side products.

-

Nitration: Slowly add concentrated nitric acid (approximately 1.1 equivalents) dropwise via the dropping funnel to the cooled solution. The rate of addition should be controlled to ensure the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC), using a solvent system such as ethyl acetate/petroleum ether (1:1).[3][4]

-

Precipitation: Upon completion, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water with stirring. This will cause the crude 5-nitrovanillin to precipitate as a yellow solid.[4]

-

Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with several portions of cold deionized water to remove residual acid and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol or a mixture of acetic acid and water to yield high-purity 5-nitrovanillin.[4]

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Synthesis Workflow Diagram

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Entacapone, a catechol-O-methyltransferase inhibitor for treating Parkinson's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levodopa/Carbidopa/Entacapone Combination Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 5-Nitrovanillin: Structure, Synthesis, and Spectroscopic Characterization for Advanced Research Applications

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of 5-Nitrovanillin. We will delve into its core structural features, elucidate its physicochemical properties, detail validated synthesis protocols, and present a multi-faceted approach to its spectroscopic characterization. The objective is to equip scientific professionals with the foundational and practical knowledge required to effectively utilize this versatile chemical intermediate in their research and development endeavors.

Molecular Architecture and Physicochemical Profile

5-Nitrovanillin, systematically named 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, is a derivative of vanillin where a nitro group (-NO₂) substitutes the hydrogen atom at the C5 position of the benzene ring.[1][2] This substitution is ortho to the hydroxyl group and para to the methoxy group. The molecule's reactivity and utility are dictated by the interplay of its four distinct functional groups: a hydroxyl (-OH), a methoxy (-OCH₃), an aldehyde (-CHO), and a nitro (-NO₂) group.[1]

The hydroxyl and methoxy groups are electron-donating, activating the aromatic ring. Conversely, the aldehyde and nitro groups are potent electron-withdrawing groups. This electronic configuration, particularly the nitro group's strong inductive and resonance effects, significantly decreases the electron density of the aromatic ring, making it a key precursor for various synthetic transformations.[3]

Caption: Structural formula of 5-Nitrovanillin.

Physicochemical and Identification Data

The key properties and identifiers for 5-Nitrovanillin are summarized below, providing essential information for handling, storage, and analysis.

| Property / Identifier | Value | Reference |

| IUPAC Name | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | [2] |

| Synonyms | 3-Methoxy-4-hydroxy-5-nitrobenzaldehyde | [4] |

| CAS Number | 6635-20-7 | [1][5] |

| Chemical Formula | C₈H₇NO₅ | [1] |

| Molar Mass | 197.14 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [1][2] |

| Melting Point | 172-175 °C | [1][5] |

| Boiling Point | ~321-334 °C (estimated) | [6][7] |

| Solubility | Sparingly soluble in water; soluble in methanol and alkali solutions. | [1][6] |

| SMILES | COC1=CC(=CC(=C1O)[O-])C=O | [1][2] |

| InChIKey | ZEHYRTJBFMZHCY-UHFFFAOYSA-N | [2][5] |

Synthesis: Electrophilic Aromatic Substitution

The most established method for synthesizing 5-Nitrovanillin is through the electrophilic nitration of vanillin.[3] The hydroxyl (-OH) and methoxy (-OCH₃) groups on the vanillin ring are ortho, para-directing activators. The C5 position is sterically accessible and electronically favored for substitution, leading to high regioselectivity for the desired product.

Causality of Experimental Choices

-

Nitrating Agent: Concentrated nitric acid is the source of the electrophilic nitronium ion (NO₂⁺). Using it in combination with a solvent like glacial acetic acid helps to control the reaction rate.[1]

-

Low Temperature: The reaction is typically conducted at low temperatures (e.g., below 5°C) to minimize the formation of undesired byproducts from over-nitration or oxidation, which can occur due to the strong oxidizing nature of nitric acid.[8]

-

Quenching: The reaction mixture is poured into ice water to precipitate the solid product, as 5-Nitrovanillin has low solubility in cold water, and to dilute the strong acid, ensuring safe handling.[6]

Caption: General workflow for the synthesis of 5-Nitrovanillin.

Experimental Protocol: Nitration of Vanillin

This protocol describes a common laboratory-scale synthesis of 5-Nitrovanillin.

-

Dissolution: Dissolve vanillin (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C.

-

Nitrating Agent Addition: Add concentrated nitric acid (approximately 1.1 equivalents) dropwise to the cooled solution while stirring vigorously. Maintain the internal temperature below 5°C throughout the addition.

-

Reaction: Continue stirring the mixture in the ice bath for 1-2 hours after the addition is complete.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC), with a mobile phase such as a 1:1 mixture of ethyl acetate and petroleum ether.[4]

-

Precipitation: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. A yellow solid will precipitate.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.

-

Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from ethanol to obtain needle-like crystals or from acetic acid for plate-like crystals.[1] Yields of 75% or higher can be achieved with this method.[1]

Spectroscopic Elucidation of the 5-Nitrovanillin Structure

Confirming the identity and purity of synthesized 5-Nitrovanillin requires a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and overall structure.

Caption: Analytical workflow for structural confirmation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is invaluable for confirming the regiochemistry of the nitration. The spectrum provides precise information about the chemical environment of each proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Causality |

| Aldehyde (-CHO) | ~9.88 | Singlet (s) | Highly deshielded due to the electron-withdrawing nature of the carbonyl group. |

| Aromatic (H-6) | ~8.11 | Singlet (s) | Deshielded by the adjacent electron-withdrawing aldehyde and nitro groups. |

| Aromatic (H-2) | ~7.63 | Singlet (s) | Less deshielded than H-6, influenced by the adjacent methoxy and aldehyde groups. |

| Methoxy (-OCH₃) | ~3.99 | Singlet (s) | Protons are in a typical range for a methoxy group attached to an aromatic ring. |

| Hydroxyl (-OH) | Variable | Broad Singlet | Chemical shift is concentration and solvent dependent; broad due to proton exchange. |

| (Data referenced from spectra in DMSO-d₆)[9] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | 3200-3500 (Broad) | O-H Stretch |

| Aldehyde (C-H) | 2850-2950 | C-H Stretch |

| Aldehyde (C=O) | 1680-1700 | C=O Stretch (Carbonyl) |

| Aromatic (C=C) | 1580-1620 | C=C Ring Stretch |

| Nitro (-NO₂) | 1520-1560 (Asymmetric) | N-O Asymmetric Stretch |

| Nitro (-NO₂) | 1330-1370 (Symmetric) | N-O Symmetric Stretch |

| Methoxy (C-O) | 1200-1280 | C-O Stretch (Aryl Ether) |

| (Typical ranges; specific values may vary slightly) |

Experimental Protocol: ATR-FT-IR Spectroscopy

-

Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal to subtract atmospheric CO₂ and H₂O signals.[10]

-

Sample Application: Place a small amount (2-5 mg) of the dry, solid 5-Nitrovanillin sample directly onto the ATR crystal.[10]

-

Pressure Application: Apply consistent pressure using the instrument's clamp to ensure firm contact between the sample and the crystal.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio.[10][11]

-

Data Processing: The resulting interferogram is automatically converted to an absorbance or transmittance spectrum via Fourier transform.[10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight.

-

Molecular Ion Peak [M]⁺: m/z = 197.03[2]

-

Key Fragment [M-18]⁺: m/z = 179, corresponding to the loss of water (H₂O).[9]

-

Key Fragment [M-30]⁺: m/z = 167, corresponding to the loss of the nitro group (NO).

-

Key Fragment [M-46]⁺: m/z = 151, corresponding to the loss of the nitro group (NO₂).

Applications in Drug Discovery and Development

The strategic placement of reactive functional groups makes 5-Nitrovanillin a highly valuable starting material in medicinal chemistry and drug development.[1] Its applications are diverse and significant:

-

Synthesis of COMT Inhibitors: It is a critical precursor in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors like Tolcapone, which are used in the management of Parkinson's disease.[1][4]

-

Antitumor Agents: 5-Nitrovanillin is used as a reagent in the synthesis of feruloyl and caffeoyl derivatives, which have demonstrated potential antitumor properties.[6]

-

Versatile Chemical Scaffold: The aldehyde group can be readily converted into other functionalities (e.g., amines, alcohols, Schiff bases), while the nitro group can be reduced to an amine, opening pathways to a wide array of complex molecules and novel drug candidates.[12]

Conclusion

5-Nitrovanillin is more than a simple derivative of vanillin; it is a strategically functionalized molecule with significant utility for the scientific community. Its well-defined structure, predictable synthesis, and clear spectroscopic signatures make it a reliable and versatile building block. For researchers in drug development, understanding the nuances of its structural formula, reactivity, and characterization is paramount to leveraging its full potential in the creation of novel therapeutics and bioactive compounds.

References

-

5-Nitrovanillin - Wikipedia. [Link]

-

5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem. [Link]

-

Rahmawati, R., Al Idrus, S. W., Supriadi, S., & Sulman, L. (2021). Synthesis of 5-nitrovanillin in low temperature as cyanide anion sensor. Acta Chimica Asiana, 4(1), 104-107. [Link]

-

5-Nitrovanillin | CAS#:6635-20-7 | Chemsrc. [Link]

-

Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC - NIH. [Link]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia - ScienceDirect. [Link]

Sources

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 5-Nitrovanillin 97 6635-20-7 [sigmaaldrich.com]

- 6. 5-Nitrovanillin | 6635-20-7 [chemicalbook.com]

- 7. 5-Nitrovanillin | CAS#:6635-20-7 | Chemsrc [chemsrc.com]

- 8. aca.unram.ac.id [aca.unram.ac.id]

- 9. 5-Nitrovanillin(6635-20-7) 1H NMR [m.chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. psasir.upm.edu.my [psasir.upm.edu.my]

- 12. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Spectral Analysis of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

This technical guide provides a detailed exploration of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the aromatic compound 3-hydroxy-4-methoxy-5-nitrobenzaldehyde. While direct experimental spectra for this specific isomer are not widely available in public databases, this document leverages fundamental principles of spectroscopy and comparative analysis with its structural isomers to present a robust, predictive framework for its characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary insights to identify and analyze this molecule.

Molecular Structure and Spectroscopic Overview

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde possesses a benzaldehyde core with three key functional groups: a hydroxyl (-OH), a methoxy (-OCH₃), and a nitro (-NO₂) group. The relative positions of these substituents on the aromatic ring are critical as they dictate the electronic environment of each atom and, consequently, the molecule's spectral signature. The electron-donating effects of the hydroxyl and methoxy groups, combined with the strong electron-withdrawing nature of the nitro and aldehyde groups, create a unique pattern of shielding and deshielding that is observable in NMR spectroscopy. The vibrational modes of these functional groups will give rise to characteristic absorption bands in the IR spectrum, while the molecule's mass and fragmentation patterns can be determined by mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, splitting patterns, and integration of the proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecular skeleton can be assembled.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 3-hydroxy-4-methoxy-5-nitrobenzaldehyde is expected to show distinct signals for the aldehydic proton, the two aromatic protons, the methoxy protons, and the hydroxyl proton. The electron-withdrawing aldehyde and nitro groups will deshield the aromatic protons, shifting them downfield, while the electron-donating hydroxyl and methoxy groups will have a shielding effect.

Table 1: Predicted ¹H NMR Data for 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Aldehyde-H | 9.8 - 10.0 | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and its position on a carbonyl group. |

| Aromatic-H (H-2) | 7.6 - 7.8 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the nitro group, leading to significant deshielding. It will be split by H-6. |

| Aromatic-H (H-6) | 7.4 - 7.6 | Doublet (d) | 1H | This proton is ortho to the electron-donating hydroxyl group and meta to the aldehyde group, resulting in a slightly more shielded position compared to H-2. It will be split by H-2. |

| Methoxy-H | 3.9 - 4.1 | Singlet (s) | 3H | The protons of the methoxy group are shielded by the adjacent oxygen and typically appear as a sharp singlet. |

| Hydroxyl-H | 5.5 - 6.5 | Broad Singlet (br s) | 1H | The chemical shift of the hydroxyl proton can vary depending on concentration and solvent due to hydrogen bonding. It often appears as a broad signal. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached groups.

Table 2: Predicted ¹³C NMR Data for 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Aldehyde (C=O) | 190 - 195 | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield. |

| Aromatic (C-1) | 130 - 135 | The carbon atom bearing the aldehyde group. |

| Aromatic (C-2) | 110 - 115 | This carbon is shielded by the ortho-methoxy group. |

| Aromatic (C-3) | 145 - 150 | Attached to the electron-donating hydroxyl group. |

| Aromatic (C-4) | 140 - 145 | Attached to the electron-donating methoxy group. |

| Aromatic (C-5) | 135 - 140 | Attached to the electron-withdrawing nitro group. |

| Aromatic (C-6) | 115 - 120 | This carbon is shielded by the para-methoxy group. |

| Methoxy (-OCH₃) | 55 - 60 | The carbon of the methoxy group is in a typical range for such functional groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | 3200 - 3500 | Broad, Medium | Phenolic Hydroxyl (-OH) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Aromatic C-H |

| C-H Stretch (Aldehyde) | 2700 - 2850 | Medium | Aldehyde (CHO) |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong | Aldehyde (C=O) |

| C=C Stretch (Aromatic) | 1580 - 1620 | Medium | Aromatic Ring |

| N-O Asymmetric Stretch | 1500 - 1550 | Strong | Nitro (-NO₂) |

| N-O Symmetric Stretch | 1330 - 1370 | Strong | Nitro (-NO₂) |

| C-O Stretch (Methoxy) | 1200 - 1275 | Strong | Methoxy (-OCH₃) |

The broadness of the O-H stretch is indicative of hydrogen bonding. The strong absorptions for the C=O and N-O stretches are highly characteristic and useful for identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-hydroxy-4-methoxy-5-nitrobenzaldehyde (C₈H₇NO₅), the expected molecular weight is approximately 197.14 g/mol .

Table 4: Predicted Mass Spectrometry Data for 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

| m/z | Predicted Fragment | Rationale for Fragmentation |

| 197 | [M]⁺ | Molecular ion peak. |

| 180 | [M-OH]⁺ | Loss of the hydroxyl radical. |

| 168 | [M-CHO]⁺ | Loss of the formyl radical. |

| 151 | [M-NO₂]⁺ | Loss of the nitro group. |

| 123 | [M-NO₂-CO]⁺ | Subsequent loss of carbon monoxide from the [M-NO₂]⁺ fragment. |

The relative abundances of these fragments will depend on the ionization method and energy. The molecular ion peak is expected to be prominent.

Experimental Protocols

To ensure the accurate acquisition of spectral data, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: Run a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Analysis: Scan a mass range that includes the expected molecular weight of the compound.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectral analysis.

Caption: Workflow for the spectral analysis of an organic compound.

References

A comprehensive list of references used in the comparative analysis for this guide will be provided upon request, including links to publicly available spectral data for the isomeric compounds from databases such as PubChem and the Spectral Database for Organic Compounds (SDBS).

An In-depth Technical Guide to the Physicochemical Properties and Melting Point Determination of 5-Nitrovanillin

A Note on Chemical Nomenclature: Initial searches for "3-Hydroxy-4-methoxy-5-nitrobenzaldehyde" suggest a likely misnomer in the numerical designation of the substituent groups on the benzaldehyde ring. The widely documented and commercially available compound with this combination of functional groups is 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde , commonly known as 5-nitrovanillin . This guide will focus on the properties and analysis of this scientifically recognized compound.

Introduction

5-Nitrovanillin is a nitrated derivative of vanillin, a primary component of vanilla bean extract. Its chemical structure, featuring hydroxyl, methoxy, nitro, and aldehyde functional groups, makes it a versatile intermediate in organic synthesis.[1] For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of 5-nitrovanillin is crucial for its application in the synthesis of more complex molecules, including potential therapeutic agents.[1][2] This guide provides a comprehensive overview of 5-nitrovanillin, with a detailed focus on its melting point—a critical parameter for identity and purity assessment.

Physicochemical Properties of 5-Nitrovanillin

5-Nitrovanillin is a yellow crystalline solid.[1][3] Its key properties are summarized in the table below. The melting point is a sharp and well-defined range, characteristic of a pure crystalline solid.

| Property | Value | Source(s) |

| IUPAC Name | 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | [4] |

| Synonyms | 5-Nitrovanillin | [4] |

| CAS Number | 6635-20-7 | [1][4][5] |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molar Mass | 197.14 g/mol | [1][3] |

| Appearance | Yellow crystalline powder | [1][6] |

| Melting Point | 172-178 °C | [1][3][5][6][7][8] |

| Solubility | Sparingly soluble in water, soluble in alkaline solutions and methanol. | [1][6] |

The Scientific Rationale of Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. This physical constant is a fundamental tool for:

-

Compound Identification: While not definitive on its own, a measured melting point that matches a known literature value is a strong indicator of a compound's identity.

-

Purity Assessment: The presence of impurities disrupts the crystal lattice of a solid, which typically leads to two observable effects: a depression of the melting point and a broadening of the melting range.[9] Foreign substances weaken the intermolecular forces within the crystal, requiring less energy to break the solid structure.[10][11][12]

Experimental Protocol: Melting Point Determination of 5-Nitrovanillin

The following protocol outlines the capillary method for determining the melting point of 5-nitrovanillin, a standard technique in organic chemistry laboratories.[13]

I. Sample Preparation

-

Ensure Dryness: The 5-nitrovanillin sample must be completely dry. If necessary, dry the sample in a desiccator.

-

Create a Fine Powder: If the sample consists of large crystals, gently crush it into a fine, homogeneous powder using a mortar and pestle. This ensures uniform heat transfer within the sample.

-

Load the Capillary Tube: Tap the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Pack the Sample: Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The final packed sample height should be between 2-3 mm.[13][14]

II. Apparatus and Measurement

This protocol is applicable to modern digital melting point apparatuses (e.g., a Mel-Temp).

-

Set the Plateau Temperature: Pre-heat the apparatus to a temperature approximately 20°C below the expected melting point of 5-nitrovanillin (around 155°C).[14]

-

Insert the Capillary Tube: Place the loaded capillary tube into the sample holder of the apparatus.[14]

-

Ramp Rate: Set a slow heating rate, typically 1-2°C per minute, as you approach the expected melting point. A slow ramp rate is critical for an accurate determination.

-

Observe and Record:

-

T₁: Record the temperature at which the first droplet of liquid appears.

-

T₂: Record the temperature at which the entire sample has completely liquefied.

-

-

Report the Melting Range: The melting point is reported as the range from T₁ to T₂. For a pure sample of 5-nitrovanillin, this should be a narrow range within the literature value of 172-178°C.

Self-Validating System: The Mixed Melting Point Technique

To definitively confirm the identity of a synthesized sample believed to be 5-nitrovanillin, the mixed melting point technique is employed. This method serves as a self-validating check.[15]

-

Prepare a Mixture: Thoroughly mix a small amount of the unknown sample with an authentic sample of 5-nitrovanillin in a roughly 1:1 ratio.[13]

-

Determine the Melting Point: Measure the melting point of this mixture using the protocol described above.

-

Interpret the Results:

-

No Depression: If the melting point of the mixture is sharp and within the same range as the authentic sample, the unknown is confirmed to be 5-nitrovanillin.[15]

-

Depression and Broadening: If the mixture melts at a lower temperature and over a wider range, the unknown is not 5-nitrovanillin. The authentic sample is acting as an impurity.[15]

-

Significance in Drug Development and Research

5-Nitrovanillin is not merely a laboratory curiosity; it is a key starting material in the synthesis of various pharmacologically active compounds.[1]

-

COMT Inhibitors: It is a precursor in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, such as tolcapone, which are used in the management of Parkinson's disease.[1][2]

-

Bioactive Scaffolds: The vanillin backbone is a recognized scaffold in medicinal chemistry. Modifications to its functional groups can lead to derivatives with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[16]

-

Synthesis of Intermediates: 5-Nitrovanillin is used to synthesize other important intermediates, such as 3,4-dimethoxy-5-nitrobenzaldehyde, which has been used in the synthesis of psychoactive phenethylamines.[1]

The purity of 5-nitrovanillin, rigorously confirmed by its melting point, is paramount in these synthetic pathways to ensure the desired reaction outcomes and the purity of the final active pharmaceutical ingredient.

References

-

Wikipedia. (2023, December 1). 5-Nitrovanillin. Retrieved from [Link]

-

ChemBK. (2024, April 9). 5-Nitrovanillin. Retrieved from [Link]

-

Chemsrc. (2025, August 25). 5-Nitrovanillin | CAS#:6635-20-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Nitrovanillin. PubChem Compound Database. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. Retrieved from [Link]

-

ChakraChem LifeSciences. (n.d.). 5-nitrovanillin. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1E: Mixed Melting Points. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, May 2). Effect of impurities on melting and boiling points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Cal Poly SERC. (2020, July 1). Mixed Melting Point [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Melting-Point Depression by Insoluble Impurities: A Finite Size Effect. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, November 21). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). CHM 235L: Melting Point Determination. Retrieved from [Link]

-

Chemistry For Everyone. (2025, July 22). How Do Impurities Affect Melting Temperature (Tm)? [Video]. YouTube. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, October 31). Effect of impurities on melting point. Retrieved from [Link]

Sources

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. chembk.com [chembk.com]

- 4. 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. 5-Nitrovanillin | CAS#:6635-20-7 | Chemsrc [chemsrc.com]

- 8. 5-Nitrovanillin | 6635-20-7 [chemicalbook.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. m.youtube.com [m.youtube.com]

- 11. echemi.com [echemi.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. mt.com [mt.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitrovanillin physical appearance and odor

An In-Depth Technical Guide to 5-Nitrovanillin: Physical Appearance and Odor

Introduction: Beyond Vanillin

5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitrated derivative of vanillin, a primary component of the extract of the vanilla bean.[1][2][3] While its parent compound is renowned for its characteristic flavor and aroma, 5-Nitrovanillin's significance lies not in its organoleptic properties but in its versatile role as a chemical intermediate.[2] Its molecular architecture, featuring a nitro group ortho to the hydroxyl group on the benzene ring, alongside methoxy and aldehyde functionalities, makes it a valuable precursor in the synthesis of a range of pharmaceutically active compounds.[1][2] Notably, it serves as a critical starting material for catechol-O-methyltransferase (COMT) inhibitors like entacapone, used in the management of Parkinson's disease, as well as in the synthesis of coenzyme Q analogs and various phenethylamines.[1][2] This guide provides a detailed examination of its physical and sensory characteristics, crucial for its proper identification, handling, and application in research and development.

Physicochemical Characterization

The precise identification and assessment of purity for any chemical reagent are foundational to reproducible and reliable experimental outcomes. For 5-Nitrovanillin, this begins with a thorough evaluation of its physical state, color, and crystalline morphology.

Physical Appearance: A Crystalline Solid

Under standard laboratory conditions (25 °C, 100 kPa), 5-Nitrovanillin presents as a yellow crystalline solid or powder.[1][2][3] The specific crystalline form is dependent on the solvent used for recrystallization; it precipitates as pale yellow, plate-like crystals from acetic acid and as needle-like crystals from ethanol.[1][4]

The color of the compound is a primary indicator of its purity. A bright, consistent yellow is characteristic of a high-purity sample. However, deviations in color, such as a shift to brownish or dark green hues, can signify the presence of impurities or degradation products.[2] Such discoloration warrants further purification or analysis before use in sensitive synthetic applications.

Odor Profile

While its parent compound, vanillin, has a powerful and distinct aroma, 5-Nitrovanillin is described as having a "characteristic odor".[1] It is important to note that this description is qualitative. For a technical audience, it is crucial to rely on instrumental analysis for identification rather than olfactory assessment, especially as some safety datasheets report "no data available" for the odor, indicating it may not be a reliable or safe identification metric.[5]

Quantitative Physicochemical Data

A summary of the key physical and chemical properties of 5-Nitrovanillin is provided below for quick reference. These parameters are essential for designing experimental protocols, including reaction setups, purification methods, and safety procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₅ | [2][3] |

| Molecular Weight | 197.14 g/mol | [1][2][3] |

| Appearance | Yellow to yellow-green crystalline powder | [1][4][6] |

| Melting Point | 172–178 °C | [1][2] |

| Boiling Point | 212.3 °C (at 995 hPa) | [1][5] |

| Water Solubility | 700 mg/L (at 23 °C) | [4][5] |

| Other Solubilities | Readily soluble in methanol and alkali solutions upon heating | [1][5] |

| Flash Point | 97 °C | [1][5] |

| pKa | 4.97 ± 0.38 | [4][6] |

| LogP (Octanol/Water) | 0.301 (at 23 °C) | [1][4][5] |

Experimental Protocols and Methodologies

The physical appearance of 5-Nitrovanillin is not merely a descriptive characteristic; it is a direct consequence of its chemical purity. The following section details a standard laboratory procedure for purification, explaining the rationale behind the chosen methodology.

Protocol: Recrystallization of 5-Nitrovanillin from Ethanol

This protocol is designed to purify crude 5-Nitrovanillin, removing impurities and yielding the characteristic high-purity yellow, needle-like crystals.

Rationale: Recrystallization is a purification technique based on differential solubility. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Impurities are ideally either insoluble at high temperatures or remain soluble at low temperatures. Ethanol is chosen here as it is known to produce needle-like crystals of 5-Nitrovanillin.[1][4]

Step-by-Step Methodology:

-

Dissolution: In a fume hood, place the crude 5-Nitrovanillin powder into an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to wet the solid. Heat the mixture gently on a hot plate while stirring continuously. Add small aliquots of hot ethanol until the solid completely dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing the yield upon cooling.

-

Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. Quickly pour the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product on the filter paper or in the funnel stem.

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Subsequently, place the flask in an ice bath for approximately 15-20 minutes to maximize crystal formation. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining soluble impurities. Causality: The wash solvent must be cold to minimize the redissolving of the purified product.

-

Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent. The final product should be a fine, yellow, crystalline powder.

Visualizing Structure and Workflow

Diagrams are essential for conveying complex chemical information and processes in a clear and concise manner.

Caption: Molecular Structure of 5-Nitrovanillin (C₈H₇NO₅).

Caption: Workflow for the Purification of 5-Nitrovanillin by Recrystallization.

Safety and Handling

As a laboratory chemical, 5-Nitrovanillin must be handled with appropriate precautions. According to the Globally Harmonized System (GHS), it is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[1][3] Therefore, the use of personal protective equipment, including gloves and safety glasses, is mandatory when handling this compound.[5][7]

Conclusion

The physical and sensory characteristics of 5-Nitrovanillin serve as the first line of assessment for its identity and purity. Its typical presentation as a yellow crystalline powder is a key identifier for researchers.[1][3] Understanding the nuances of its appearance, such as the change in crystal morphology with different recrystallization solvents and the potential for discoloration due to impurities, is essential for its effective use as a synthetic intermediate.[1][2] This guide provides the foundational knowledge required by researchers and drug development professionals to confidently handle, purify, and apply this versatile compound in their work.

References

-

5-Nitrovanillin - Wikipedia. [Link]

-

5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem - NIH. [Link]

-

5-Nitrovanillin | CAS#:6635-20-7 | Chemsrc. [Link]

-

5-Nitrovanillin - LookChem. [Link]

-

New Nitro Diazo Dye Vanillin Derivatives, Synthesis and Characterization. [Link]

Sources

- 1. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 5-Nitrovanillin | C8H7NO5 | CID 81134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Nitrovanillin | 6635-20-7 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 5-Nitrovanillin|lookchem [lookchem.com]

- 7. 5-Nitrovanillin | CAS#:6635-20-7 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Safe Handling of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde (5-Nitrovanillin)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, commonly known as 5-nitrovanillin. As a key intermediate in the synthesis of pharmaceuticals, including catechol-O-methyltransferase (COMT) inhibitors for Parkinson's disease, a thorough understanding of its characteristics is paramount for ensuring laboratory safety and experimental integrity.[1] This document is intended to empower researchers with the knowledge to manage this compound responsibly, grounded in established safety data and field-proven best practices.

Compound Identification and Hazard Profile

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde (CAS No. 6635-20-7) is a substituted benzaldehyde, appearing as a yellow to yellow-green crystalline solid.[1][2] Its molecular structure, featuring nitro, hydroxyl, methoxy, and aldehyde functional groups, contributes to its utility as a versatile chemical precursor.[1] However, these same functional groups necessitate a careful approach to its handling.

The primary hazards associated with 5-nitrovanillin, as defined by the Globally Harmonized System (GHS), are skin and eye irritation.[1][3] There is also potential for respiratory irritation.

GHS Hazard Classification:

-

H335: May cause respiratory irritation.

The signal word for this compound is "Warning".[1][3] Adherence to the precautionary statements associated with these classifications is mandatory to mitigate risk.

Structural Representation and Hazard Pictograms

Caption: Chemical structure and GHS pictogram for 5-Nitrovanillin.

Physical and Chemical Properties

Understanding the physical and chemical properties of 5-nitrovanillin is fundamental to its safe storage and handling, as well as for its effective use in experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₈H₇NO₅ | [1][3] |

| Molecular Weight | 197.14 g/mol | [1][3] |

| Appearance | Yellow to yellow-green crystalline powder/solid | [1][2] |

| Melting Point | 172-175 °C | [1][2][3] |

| Boiling Point | 212.3 °C | [1] |

| Solubility | Sparingly soluble in water; soluble in methanol and alkali solutions upon heating. | [1] |

| Flash Point | 97 °C | [1][3] |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling 5-nitrovanillin is crucial to prevent exposure. The following workflow outlines the necessary steps for safe manipulation of this compound.

Safe Handling Workflow

Caption: Step-by-step workflow for the safe handling of 5-Nitrovanillin.

Personal Protective Equipment (PPE) Rationale

The selection of PPE is not merely a procedural step but a critical barrier against chemical exposure.

-

Eye Protection: Chemical safety goggles or glasses with side-shields are mandatory to prevent contact with the eyes, as 5-nitrovanillin is a serious eye irritant.[4]

-

Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact, as the compound is a known skin irritant.[4] Contaminated clothing should be removed and washed before reuse.

-

Respiratory Protection: While handling in a fume hood should be sufficient, if dust is generated and exposure limits are exceeded, a NIOSH/MSHA-approved respirator may be necessary.[4]

Storage and Stability

Proper storage is essential for maintaining the integrity of 5-nitrovanillin and ensuring a safe laboratory environment.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend storage at temperatures below 15°C in a dark place.

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[4]

-

Stability: The compound is stable under recommended storage conditions.[4]

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation occurs, seek medical advice.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Spill Management and Waste Disposal

Accidental spills should be handled promptly and safely.

-

Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4] Ensure adequate ventilation.

-

Waste Disposal: Dispose of 5-nitrovanillin and its containers in accordance with local, state, and federal regulations. This may involve disposal at a licensed chemical destruction facility.

Application in Synthesis: A Note on Reactivity

5-Nitrovanillin is a valuable starting material due to its multiple reactive sites.[1] A common synthetic route to this compound is the nitration of vanillin using nitric acid in glacial acetic acid.[1][5] Its subsequent reactions, such as methylation to form 3,4-dimethoxy-5-nitrobenzaldehyde, are important steps in the synthesis of various pharmaceutical agents.[1] Researchers should be aware that the nitro group can influence the reactivity of the other functional groups on the aromatic ring.

Conclusion

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a compound of significant interest in drug discovery and chemical synthesis. Its safe and effective use is contingent upon a comprehensive understanding of its hazard profile, physical properties, and appropriate handling procedures. By adhering to the guidelines outlined in this document, researchers can mitigate risks and foster a culture of safety in the laboratory.

References

Sources

The Multifaceted Biological Activities of 5-Nitrovanillin Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

5-Nitrovanillin, a nitrated derivative of the versatile phenolic aldehyde vanillin, has emerged as a pivotal scaffold in medicinal chemistry. The introduction of a nitro group at the 5-position of the vanillin ring profoundly influences its electronic properties, leading to a diverse and potent spectrum of biological activities in its derivatives. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into 5-nitrovanillin derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into their significant antimicrobial, anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. This guide aims to serve as a comprehensive resource to accelerate the discovery and development of novel therapeutics based on the 5-nitrovanillin framework.

Introduction: The 5-Nitrovanillin Scaffold - A Gateway to Bioactivity

Vanillin, a major component of the extract of the vanilla bean, is a widely used flavoring agent with inherent, albeit modest, biological activities.[1] Its structure, featuring hydroxyl, methoxy, and aldehyde functional groups, provides a versatile platform for synthetic modifications. The nitration of vanillin to yield 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a critical transformation that unlocks a vast potential for enhanced pharmacological activity.[2] The potent electron-withdrawing nature of the nitro group significantly modulates the reactivity of the aromatic ring and the aldehyde function, making 5-nitrovanillin a valuable precursor for a wide array of bioactive molecules.[3][4]

This guide will systematically explore the diverse biological activities stemming from this unique chemical scaffold. We will examine how the foundational 5-nitrovanillin structure is elaborated into various derivatives, including Schiff bases, chalcones, hydrazones, and heterocyclic compounds, and how these modifications translate into potent biological effects.

Synthesis of the 5-Nitrovanillin Precursor

The journey into the biological activities of its derivatives begins with the synthesis of 5-nitrovanillin itself. The most common and efficient method is the nitration of vanillin using nitric acid in a suitable solvent system.

Experimental Protocol: Synthesis of 5-Nitrovanillin [5]

Materials:

-

Vanillin

-

Glacial Acetic Acid

-

Concentrated Nitric Acid

-

Ice

-

Distilled Water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve vanillin in glacial acetic acid.

-

Cool the solution to below 5°C using an ice bath.

-

Slowly add concentrated nitric acid dropwise to the cooled and stirring solution, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for a designated period.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing crushed ice and water to precipitate the product.

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any residual acid.

-

Recrystallize the crude product from ethanol to obtain pure 5-nitrovanillin.

-

Dry the purified crystals and determine the yield and melting point.

Antimicrobial Activity: A Potent Weapon Against Pathogens

Derivatives of 5-nitrovanillin have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[3] The presence of the nitro group is often crucial for this activity, a feature shared with other nitroaromatic and nitroheterocyclic antimicrobial agents.[2]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of nitroaromatic compounds, including 5-nitrovanillin derivatives, is primarily based on their reductive activation within the microbial cell.[3] This process is catalyzed by microbial nitroreductases, which are enzymes capable of reducing the nitro group. This reduction generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro anion radicals, which can induce cellular damage through multiple pathways:[2]

-

DNA Damage: The reactive intermediates can directly interact with and damage microbial DNA, leading to mutations and inhibition of replication.

-

Oxidative Stress: The redox cycling of the nitro group can lead to the generation of reactive oxygen species (ROS), such as superoxide anions, which cause widespread damage to cellular components, including proteins, lipids, and nucleic acids.

-

Enzyme Inhibition: The reactive species can inhibit essential microbial enzymes, disrupting critical metabolic pathways.

Caption: Proposed antimicrobial mechanism of 5-nitrovanillin derivatives.

Antibacterial and Antifungal Activity Data

A variety of 5-nitrovanillin derivatives, particularly Schiff bases and their metal complexes, have been synthesized and evaluated for their antimicrobial properties. The following table summarizes some of the reported Minimum Inhibitory Concentration (MIC) values.

| Derivative Type | Organism | MIC (µg/mL) | Reference |

| Schiff Base | Staphylococcus aureus | 62.5 | [1] |

| Schiff Base | Escherichia coli | 62.5 | [1] |

| Schiff Base | Candida albicans | 62.5 - 250 | [1] |

| Schiff Base-Ni(II) Complex | Salmonella typhi | - | [6] |

| Hydrazone | Escherichia coli | 0.49 | [7] |

| Hydrazone | Staphylococcus aureus | 1.95 | [7] |

Note: The zone of inhibition for a Ni(II) complex of a vanillin Schiff base against Salmonella typhi was reported as 36mm, indicating significant activity, though a specific MIC value was not provided.[6]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines a standardized method for determining the MIC of a compound against a specific microorganism.

Materials:

-

Test compound (5-nitrovanillin derivative)

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Pipettes and sterile tips

-

Incubator

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Inoculum: Grow the microbial culture to a specific optical density (e.g., 0.5 McFarland standard). Dilute the culture in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Anticancer Activity: Targeting Malignant Cells

Derivatives of 5-nitrovanillin have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and interference with key signaling pathways.[4][9]

Mechanisms of Anticancer Action

The anticancer effects of 5-nitrovanillin derivatives are attributed to several mechanisms, including:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death (apoptosis) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases and modulation of Bcl-2 family proteins.[4][10]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at specific checkpoints, such as G2/M or G1, preventing cancer cell proliferation.[6][9]

-

Inhibition of Signaling Pathways: 5-Nitrovanillin derivatives have been shown to modulate critical signaling pathways involved in cancer cell growth and survival, such as the Akt/mTOR and MAPK pathways.[9][11]

-

DNA Interaction: Some derivatives, particularly thiosemicarbazones, can intercalate with DNA, leading to DNA damage and cell death.[9]

Caption: Key anticancer mechanisms of 5-nitrovanillin derivatives.

Cytotoxicity Data

The following table presents a selection of reported 50% inhibitory concentration (IC50) values for various 5-nitrovanillin derivatives against different cancer cell lines.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolidinone | MDA-MB-231 (Breast) | 6.61 | [4] |

| Schiff Base (4k) | HeLa (Cervical) | 43.63 | [8] |

| Schiff Base (4b) | HeLa (Cervical) | 52.59 | [8] |

| Chalcone Hybrid | HepG2 (Liver) | - | [12] |

| Chalcone Hybrid | MCF-7 (Breast) | - | [12] |

| Vanillin Oxime | A549 (Lung) | ~12.5 - 15 | [13] |

Note: The anticancer activity of some chalcone-thienopyrimidine hybrids, which can be conceptually derived from chalcones, showed potent activity against HepG2 and MCF-7 cells, with some compounds being more potent than the standard drug 5-fluorouracil.[12] Vanillin oxime, a derivative of vanillin, showed significant activity against A549 lung cancer cells at concentrations between 12.5 and 15 µM.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compound (5-nitrovanillin derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well plates

-

Multi-channel pipette

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Vanillin and its derivatives, including those of 5-nitrovanillin, have been investigated for their potential to mitigate these processes.[1][14]

Anti-inflammatory Mechanisms